Hafnium oxide

High-κ Dielectrics Gate Oxide Scaling CMOS Transistor Leakage

Hafnium oxide (HfO2, hafnia) is a refractory Group IVB transition metal dioxide that crystallizes in the monoclinic phase at ambient conditions and exhibits a unique combination of high relative permittivity (κ ~25), wide optical bandgap (5.3–5.81 eV), exceptional thermodynamic stability on silicon, and high mass density (9.68 g/cm³). Industrially, HfO2 serves as the production-proven high-κ gate dielectric replacement for SiO2 in advanced CMOS nodes since the 45 nm technology generation, and additionally finds application in optical coatings, thermal barrier coatings, and nuclear reactor control materials.

Molecular Formula HfO2
Molecular Weight 210.48 g/mol
CAS No. 37230-85-6
Cat. No. B10860814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium oxide
CAS37230-85-6
Molecular FormulaHfO2
Molecular Weight210.48 g/mol
Structural Identifiers
SMILESO=[Hf]=O
InChIInChI=1S/Hf.2O
InChIKeyCJNBYAVZURUTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Oxide (HfO2, CAS 37230-85-6) Baseline Characteristics for Scientific Procurement


Hafnium oxide (HfO2, hafnia) is a refractory Group IVB transition metal dioxide that crystallizes in the monoclinic phase at ambient conditions and exhibits a unique combination of high relative permittivity (κ ~25), wide optical bandgap (5.3–5.81 eV), exceptional thermodynamic stability on silicon, and high mass density (9.68 g/cm³) [1][2]. Industrially, HfO2 serves as the production-proven high-κ gate dielectric replacement for SiO2 in advanced CMOS nodes since the 45 nm technology generation, and additionally finds application in optical coatings, thermal barrier coatings, and nuclear reactor control materials [3][4].

Why Hafnium Oxide Cannot Be Simply Substituted by Zirconium Oxide in Critical Applications


Despite ZrO2 and HfO2 sharing the same crystal structure (monoclinic P21/c at ambient) and nearly identical ionic radii (Hf4+ 0.71 Å vs Zr4+ 0.72 Å), they are not functionally interchangeable. Three quantitative differences preclude generic substitution: (i) HfO2 is thermodynamically more stable on silicon by >53 kJ/mol in heat of formation, with the HfO2/Si interface resisting silicide formation while the ZrO2/Si interface degrades via Zr-silicide nodule growth [1]; (ii) the electronic bandgap of HfO2 (5.7 eV) exceeds that of ZrO2 (4.7 eV) by ~1.0 eV, translating to measurably lower leakage currents in MOS devices [2]; and (iii) HfO2 density (9.68 g/cm³) is 70% higher than ZrO2 (5.68 g/cm³), with correspondingly 577× higher thermal neutron absorption cross-section (Hf ~104 barns vs Zr ~0.18 barns), rendering only HfO2 viable for nuclear reactivity control [3][4].

Hafnium Oxide Quantitative Differentiation Evidence Against Closest Analogs


Dielectric Constant Superiority of HfO2 Over SiO2 Enables Equivalent Oxide Thickness Scaling Below 1 nm for Advanced CMOS Nodes

HfO2 delivers a dielectric constant (κ) of approximately 25, which is 6.4× higher than the κ = 3.9 of thermally grown SiO2 [1][2]. In MOS capacitor structures, this permits an equivalent oxide thickness (EOT) reduction to 1.8 nm (or as low as 1.6 nm in hafnium-aluminum-oxide) while maintaining a physical thickness sufficient to suppress direct tunneling leakage currents that become prohibitive in sub-2 nm SiO2 [3]. This quantitative κ advantage is the foundational reason HfO2 replaced SiO2 as the industry-standard gate dielectric in 45 nm node CMOS and below.

High-κ Dielectrics Gate Oxide Scaling CMOS Transistor Leakage

Thermodynamic Interface Stability of HfO2 on Silicon vs ZrO2 Prevents Silicide Degradation in MOSFET Gate Stacks

Experimental cross-sectional transmission electron microscopy (TEM) and thermodynamic analysis demonstrate that the HfO2/Si interface remains stable against metal silicide formation, whereas the ZrO2/Si interface degrades via the growth of Zr-silicide nodules [1]. The underlying thermodynamic origin is that HfO2 has a larger negative heat of formation than ZrO2 by more than 53 kJ/mol, making HfO2 intrinsically more resistant to reduction by Si [2]. This difference was directly observed in polysilicon/HfO2/Si and polysilicon/ZrO2/Si gate stacks, where silicide nodules were visible only in the ZrO2-based structures [1].

Gate Stack Reliability Silicide Formation CMOS Integration

Wider Bandgap of HfO2 (5.7 eV) vs ZrO2 (4.7 eV) Produces Lower Intrinsic Leakage Currents for Equivalent Physical Thickness

Electron energy loss spectroscopy (EELS) measurements on amorphous oxide thin films established that HfO2 possesses a bandgap of 5.7 eV, which is 1.0 eV wider than the 4.7 eV bandgap of amorphous ZrO2 [1][2]. In dielectric films, leakage current scales inversely with bandgap via Fowler-Nordheim and Poole-Frenkel conduction mechanisms; a 1.0 eV increase in the Schottky barrier height for electron injection can suppress leakage current by orders of magnitude. This difference is corroborated by independent electrical measurements showing superior leakage performance in HfO2-based gate stacks compared to ZrO2 at equivalent oxide thickness [3].

Leakage Current Bandgap Engineering MOS Device Reliability

HfO2 Density (9.68 g/cm³) Offers 1.70× Greater Mass Attenuation and Radiation Shielding Capability vs ZrO2 (5.68 g/cm³)

The theoretical density of monoclinic HfO2 is 9.68 g/cm³, which is 70% higher than the 5.68 g/cm³ density of monoclinic ZrO2 [1][2]. In photon and charged-particle shielding applications, mass attenuation and stopping power scale approximately linearly with mass density for a given interaction mechanism. This density differential, combined with the high effective atomic number of Hf (Z=72 vs Zr=40), yields enhanced radiation shielding per unit thickness, making HfO2 containers and coatings superior for applications where volume-constrained radiation protection is required [3]. Furthermore, the high density contributes to a melting point of 2758°C for HfO2 vs 2715°C for ZrO2 [4].

Radiation Shielding Mass Density Gamma Attenuation

High Thermal Neutron Absorption Cross-Section of Hf (~104 barns) Enables Nuclear Reactor Control Rod Service—Inaccessible to Zr-Based Oxides (~0.18 barns)

Natural hafnium possesses an extraordinarily high thermal neutron absorption cross-section of approximately 104 barns, compared to approximately 0.18 barns for natural zirconium [1][2]. This ~578× differential is a direct consequence of the nuclear properties of Hf isotopes (particularly 177Hf and 178Hf) vs Zr isotopes, and is intrinsic to the element rather than the oxide phase. Consequently, HfO2—as the stable oxide form of hafnium—is used in nuclear reactor control rods and neutron-absorbing coatings where the oxide provides corrosion resistance while the Hf nuclei perform the neutron capture function [3]. Zirconium oxides are fundamentally unsuitable for this function, as their low neutron cross-section makes them nearly transparent to thermal neutrons, explaining why Zr alloys are used as structural cladding while Hf serves as the absorber material [4].

Nuclear Reactor Control Neutron Absorption Reactivity Control

HfO2-Based Thermal Barrier Coatings Deliver 30% Lower Thermal Conductivity vs Industry Standard 8YSZ at Elevated Temperature

Yttria-stabilized hafnia (7.5YSH, 7.5 mass% Y2O3–HfO2) thermal barrier coatings exhibit approximately 30% lower thermal conductivity compared to the industry-standard 8 mass% Y2O3–ZrO2 (8YSZ) coating [1][2]. Quantitative measurements show that HfO2 stabilized with 27 wt.% Y2O3 achieves thermal conductivity values in the range of 0.5–1.1 W/(m·K) at high temperatures, versus higher values for 8YSZ [1]. Additionally, the sintering temperature of 18 mol% YO1.5-stabilized HfO2 is at least 100°C higher than that of 8YSZ, indicating superior sintering resistance and longer coating lifetime under service conditions [3][4].

Thermal Barrier Coatings Gas Turbine High-Temperature Protection

Preferred Application Scenarios for Hafnium Oxide Based on Quantitative Differentiation Evidence


Advanced CMOS Gate Dielectric for Sub-45 nm Node Transistors

HfO2 is the sole production-qualified high-κ gate dielectric that simultaneously provides a κ ≈ 25 (6.4× SiO2) for EOT scaling below 2 nm while maintaining a stable, silicide-free interface on silicon . ZrO2 cannot serve as a standalone replacement because its interface with Si is thermodynamically unstable, forming conductive silicide nodules that short the gate stack . Al2O3 (κ ≈ 9) offers interface stability but insufficient κ for aggressive EOT targets. The wider bandgap of HfO2 (5.7 eV) vs ZrO2 (4.7 eV) additionally suppresses gate leakage in low-standby-power logic devices .

Nuclear Reactor Control Rod and Neutron-Absorbing Component Material

HfO2 is uniquely qualified among Group IVB oxides for nuclear reactivity control because the hafnium nucleus provides a thermal neutron absorption cross-section of ~104 barns—approximately 578× that of zirconium at ~0.18 barns . In control rod service, HfO2 combines this essential nuclear function with the corrosion resistance and high-temperature stability of a refractory oxide (melting point 2758°C) . ZrO2 and Al2O3 are fundamentally excluded from this application because their constituent elements are essentially transparent to thermal neutrons; substituting them would require physically larger absorber volumes that are incompatible with reactor core geometry constraints .

Next-Generation Thermal Barrier Coatings for High-Temperature Turbine Engines

Yttria-stabilized HfO2 (7.5YSH) thermal barrier coatings outperform the current 8YSZ industry standard by delivering 30% lower thermal conductivity (0.5–1.1 W/(m·K) at temperature) and a sintering temperature at least 100°C higher . These quantitative advantages stem from the inherently lower phonon thermal transport of the hafnia lattice compared to zirconia , and enable either higher turbine inlet temperatures for improved thermodynamic cycle efficiency or longer coating lifetime at existing operating temperatures. For engine manufacturers evaluating advanced TBC materials, the combination of reduced conductivity and superior sintering resistance provides measurable fuel efficiency and durability benefits relative to ZrO2-based alternatives.

High-Density Radiation Shielding and High-Refractive-Index Optical Coatings

With a density of 9.68 g/cm³—1.70× that of ZrO2 and 2.45× that of Al2O3—HfO2 provides the highest mass per unit thickness among common refractory oxide coating materials . This enables thinner radiation-shielding layers in medical and space instrumentation where volume is constrained. In optical coatings, HfO2 exhibits a refractive index of ~1.98–2.14 across 880–400 nm wavelengths with an optical bandgap of 5.81 eV at the pure HfO2 endpoint, offering transparency deeper into the UV than Ta2O5 , and a wider bandgap than ZrO2 (5.81 eV vs 4.7 eV) that reduces sub-bandgap absorption losses in high-power laser coatings .

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